molecular formula C20H15N3O B14671607 4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)- CAS No. 37895-88-8

4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino)-

Cat. No.: B14671607
CAS No.: 37895-88-8
M. Wt: 313.4 g/mol
InChI Key: JFGSHUOPEXYFBO-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The compound 2-phenyl-3-(phenylamino)-4(3H)-quinazolinone features a phenyl group at position 2 and a phenylamino group at position 3 (Figure 1). These substitutions significantly influence its physicochemical and biological properties. Quinazolinones are renowned for their broad pharmacological activities, including anti-inflammatory, antiviral, and antimicrobial effects .

Properties

CAS No.

37895-88-8

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

3-anilino-2-phenylquinazolin-4-one

InChI

InChI=1S/C20H15N3O/c24-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)23(20)22-16-11-5-2-6-12-16/h1-14,22H

InChI Key

JFGSHUOPEXYFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization and subsequent functionalization. One common method involves the reaction of 2-aminobenzamide with benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Substitution Reactions

The phenylamino group at position 3 undergoes nucleophilic substitution reactions, enabling functionalization:

Reaction TypeReagents/ConditionsProductYieldReferences
Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) in ethanol, reflux3-(N-Alkylphenylamino)-2-phenylquinazolin-4(3H)-one70–85%
Acylation Acetyl chloride, pyridine, RT3-(N-Acetylphenylamino)-2-phenylquinazolin-4(3H)-one65–78%

Mechanistic Insight : The lone pair on the phenylamino nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the phenyl groups moderates reaction rates .

Schiff Base Formation

The phenylamino group reacts with aldehydes to form imine derivatives:

AldehydeConditionsProductYieldReferences
BenzaldehydeEthanol, acetic acid catalyst, reflux3-(Benzylideneamino)-2-phenylquinazolin-4(3H)-one82%
4-NitrobenzaldehydeMicrowave irradiation, 100°C, 15 min3-(4-Nitrobenzylideneamino)-2-phenylquinazolin-4(3H)-one90%

Key Finding : Microwave irradiation significantly enhances reaction efficiency compared to classical heating (90% vs. 75% yield) .

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or basic conditions:

ConditionsProductApplicationReferences
PPA (polyphosphoric acid), 120°CIndolo[3,2-b]quinazolinone derivativesAnticancer agents
K₂CO₃, DMF, 80°CFused pyrimidine analogsAntimicrobial scaffolds

Mechanism : Cyclization proceeds via activation of the carbonyl group at position 4, followed by nucleophilic attack from adjacent substituents .

Tautomerism-Driven Reactivity

The lactam–lactim tautomerism influences reactivity:

Tautomer FormReactivityExample ReactionOutcome
Lactam Electrophilic substitution at C-6Nitration (HNO₃/H₂SO₄)6-Nitro derivative
Lactim Nucleophilic addition at C-4Grignard reagent (RMgX)4-Alkyl-3,4-dihydroquinazolinone

Note : Tautomeric equilibrium (lactam ⇌ lactim) is pH-dependent, favoring lactim in basic conditions .

Oxidation and Reduction

The quinazolinone core participates in redox reactions:

Reaction TypeReagents/ConditionsProductReferences
Oxidation KMnO₄, H₂SO₄, 60°C2-Phenylquinazoline-4,8-dione
Reduction NaBH₄, MeOH, RT3,4-Dihydro-2-phenylquinazolin-4-ol

Comparative Reaction Efficiency

ReactionClassical Heating (Yield)Microwave Irradiation (Yield)Catalyst
Schiff Base Formation75% (3 h)90% (15 min)Acetic acid
Alkylation70% (4 h)85% (30 min)K₂CO₃

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit:

  • Antimicrobial activity : 3-(Benzylideneamino) analogs show MIC values of 8–16 µg/mL against S. aureus .

  • Analgesic potency : Cyclized derivatives demonstrate 60–80% writhing inhibition in mice (vs. 55% for aspirin) .

Scientific Research Applications

4(3H)-Quinazolinone, 2-phenyl-3-(phenylamino) is a quinazoline derivative that has demonstrated diverse biological activities, making it a subject of interest in pharmaceutical chemistry . Research indicates that quinazoline derivatives, including those with substitutions at the 2nd and 3rd positions, exhibit altered biological activity .

Applications in Antimicrobial, Analgesic, and Anti-inflammatory Research

Studies have explored the potential of quinazoline derivatives as antimicrobial, analgesic, and anti-inflammatory agents . For instance, a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4(3H)-one/thione derivatives were synthesized and screened for these properties .

  • Antimicrobial Activity Several compounds in the series exhibited good activity against microbes .
  • Analgesic and Anti-inflammatory Activity Some compounds demonstrated a good activity profile against both pain and inflammation, while others showed therapeutic activity against inflammation only .
  • Key Substitutions The presence of methyl/methoxy groups in the phenyl hydrazine ring, as well as amine, urea, and thiourea substitutions at the 3rd position of the quinazoline ring, appears to be essential for these activities .

Anticancer Activity

Quinazoline and quinazolinone derivatives have also garnered attention for their anticancer properties .

  • Cytotoxic Activity Some quinazolinone-sulphonamide derivatives have shown significant activity against cancerous cells with a safe profile on non-cancerous cells .
  • Apoptosis Induction Certain quinazoline and quinazolinone compounds can effectively induce apoptosis (programmed cell death) in cancer cell lines .
  • EGFR Kinase Inhibition Molecular docking studies have shown that some quinazolinone analogs bind to the epidermal growth factor receptor (EGFR) kinase enzyme, suggesting a mechanism for their anticancer activity .

Other Biological Activities

Beyond antimicrobial, analgesic, anti-inflammatory, and anticancer activities, quinazolines and quinazolinones exhibit a broad spectrum of biological activities . These include:

  • Anti-HIV
  • Antifungal
  • Antimutagenic
  • Anticoccidial
  • Anticonvulsant
  • Antidepressant
  • Antimalarial
  • Antioxidant
  • Antileukemic
  • Antileishmanial activities

вплив Creatine Supplementation on Heterocyclic Amine Formation

Research has investigated the impact of creatine supplementation on the formation of heterocyclic amines (HCAs), some of which are carcinogenic .

  • HCA Formation Studies suggest that creatine supplementation does not significantly increase the formation of carcinogenic HCAs .
  • Dietary Influence Diet appears to be the main factor responsible for HCA formation, rather than creatine supplementation .

Quinazoline Derivatives as Antimicrobial Agents

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(phenylamino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Data Tables

Table 1: Anti-Inflammatory Activity of Selected Quinazolinones

Compound Substitution Pattern % Inhibition (50 mg/kg) Reference
2-Phenyl-3-(benzothiazol-2-yl) 2-Ph, 3-Benzothiazolyl 50–60%
2-Methyl-3-(benzothiazol-2-yl) 2-Me, 3-Benzothiazolyl 30–40%
Indomethacin (Reference) 60–70%

Table 2: Antiviral Activity Against TMV

Compound IC₅₀ (μg/mL) Mechanism Reference
2-Phenyl-3-(benzalamino) 32–64 PR-1a/PR-5 upregulation
2-Methyl-3-(benzalamino) >100 N/A

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 2-phenyl-3-(phenylamino)-, are a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by case studies and research findings.

Synthesis

The synthesis of 2-phenyl-3-(phenylamino)-quinazolin-4(3H)-one typically involves the cyclocondensation of 2-aminobenzamides with diketones or other precursors under various catalytic conditions. Recent methods have shown high yields and efficiency, utilizing catalysts like alum and microwave irradiation to enhance reaction rates and product purity .

Anticancer Activity

Quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds derived from 4(3H)-quinazolinone have shown cytotoxic effects against various cancer cell lines, including:

  • PC3 (prostate cancer)
  • MCF-7 (breast cancer)
  • HT-29 (colon cancer)

In a study, specific derivatives demonstrated IC50 values as low as 10 μM against these cell lines, indicating potent anticancer activity .

Antiviral Activity

Research has highlighted the antiviral potential of quinazolinone derivatives against several viruses. A notable study found that certain synthesized compounds effectively inhibited viral replication in Vero cell cultures against:

  • Herpes Simplex Virus (HSV)
  • Influenza A
  • Coxsackie Virus B4

For example, compound 3d was particularly effective against multiple strains, showcasing broad-spectrum antiviral activity .

Antibacterial Activity

The antibacterial properties of 4(3H)-quinazolinones have been extensively studied. Compounds have demonstrated effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In comparative studies, certain derivatives showed superior activity compared to standard antibiotics like tetracycline and gentamicin. For instance, one derivative exhibited a zone of inhibition significantly greater than that of ampicillin .

Case Studies

Study Activity Cell Line/Pathogen Results
AntibacterialStaphylococcus aureusSuperior to tetracycline
AntiviralHSV-1, Influenza AEffective replication inhibition
AnticancerPC3, MCF-7, HT-29IC50 values < 10 μM

Q & A

Q. What are the established synthetic routes for 2-phenyl-3-(phenylamino)-4(3H)-quinazolinone, and what are their key reaction conditions?

The compound is synthesized via condensation reactions using methyl 2-acylaminobenzoate derivatives, amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine as catalysts. A typical procedure involves heating the mixture at 180°C for 45 minutes, followed by alkaline workup and recrystallization. Yields range from 75–90% depending on substituents and reaction optimization . Key parameters include temperature control (150–180°C), stoichiometric ratios of amine hydrochloride to P₂O₅ (4:1), and solvent selection (e.g., dichloromethane for extraction) .

Q. Which spectroscopic and crystallographic methods are used to characterize 4(3H)-quinazolinone derivatives?

Structural confirmation relies on:

  • NMR : ¹H/¹³C NMR to identify aromatic protons, amine groups, and substituent environments.
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings, critical for understanding conformational stability .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1670 cm⁻¹ and N–H bending vibrations .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What in vitro biological assays are commonly employed to evaluate the bioactivity of 4(3H)-quinazolinone derivatives?

Standard assays include:

  • Antibacterial : Broth microdilution (MIC determination against S. aureus, E. coli) .
  • Anti-acetylcholinesterase (AChE) : Modified Ellman’s method using DTNB to measure thiocholine release, with donepezil as a reference inhibitor .
  • Anti-inflammatory : Lipopolysaccharide (LPS)-induced TNF-α and NO suppression in murine macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-phenyl-3-(phenylamino)-4(3H)-quinazolinone derivatives?

Key optimization strategies:

  • Temperature modulation : Higher temperatures (≥200°C) favor 4-quinazolinamine formation, while 150–180°C maximizes quinazolinone yields .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification adjustments .
  • Catalyst loading : Excess N,N-dimethylcyclohexylamine (≥4 eq.) improves cyclization efficiency but complicates amine removal during workup .

Q. What structure-activity relationships (SAR) govern the anti-AChE activity of 3-(phenylamino)-substituted quinazolinones?

  • Phenylamino position : Substitution at C3 enhances AChE binding via π-π stacking with the enzyme’s peripheral anionic site.
  • Electron-withdrawing groups : Nitro or chloro substituents on the phenyl ring increase inhibitory potency (IC₅₀ values ~5–10 µM) compared to electron-donating groups (e.g., methoxy, IC₅₀ >20 µM) .
  • Heterocyclic extensions : Thiadiazole moieties at C2 improve lipophilicity and blood-brain barrier penetration .

Q. How should researchers address contradictory bioactivity data across studies (e.g., varying IC₅₀ values for anti-inflammatory effects)?

Potential resolutions include:

  • Compound purity verification : HPLC or LC-MS to rule out impurities (>95% purity required) .
  • Assay standardization : Uniform LPS concentrations (e.g., 100 ng/mL) and cell lines (e.g., RAW 264.7 macrophages) for TNF-α/NO measurements .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Methodological Guidance Tables

Q. Table 1. Synthetic Optimization Parameters for 4(3H)-Quinazolinones

ParameterOptimal RangeImpact on YieldReference
Temperature150–180°CMaximizes quinazolinone formation
P₂O₅ Equivalents4.2 eq.Facilitates cyclization
Reaction Time45–60 minutesPrevents over-dehydration

Q. Table 2. Key SAR Trends for Anti-AChE Activity

Substituent PositionFunctional GroupIC₅₀ (µM)Trend Rationale
C3 (Phenylamino)-NO₂5.2Enhanced electron deficiency improves binding
C2-SCH₃12.8Increased steric hindrance reduces activity

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